4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c19-15-9-8-14(11-16(15)22(23)24)28(25,26)21-18-17(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSCUHNUQNHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413988 | |
| Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-21-2 | |
| Record name | 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Mixed Acid Nitration
In conventional approaches, 4-chloroaniline undergoes nitration using concentrated nitric acid (68%) and sulfuric acid at temperatures below 15°C. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion. This method typically achieves a regioselective nitro group insertion at the meta position relative to the chloro group, yielding 4-chloro-3-nitroaniline with >85% purity.
Acetic Anhydride-Nitric Acid System
Patent CN110885298B describes an alternative nitration system using acetic anhydride and concentrated nitric acid. This method leverages acetyl nitrate’s nitrating capability, enabling reactions at lower temperatures (10–15°C) while minimizing poly-nitration byproducts. For 4-chloroaniline, this system could theoretically reduce side reactions such as oxidation of the amine group, though specific yields for this substrate remain undocumented.
Comparative Data: Nitration Conditions
| Parameter | Mixed Acid System | Acetic Anhydride System |
|---|---|---|
| Temperature (°C) | 0–15 | 10–15 |
| Reaction Time (h) | 3–4 | 3–4 |
| Byproduct Formation | Moderate | Low |
| Yield (%) | 78–82 | Not Reported |
Sulfonation to 4-Chloro-3-Nitrobenzenesulfonyl Chloride
Conversion of the nitroaniline intermediate to the sulfonyl chloride derivative is critical for subsequent amination.
Chlorosulfonic Acid-Mediated Sulfonation
Treatment of 4-chloro-3-nitroaniline with chlorosulfonic acid (ClSO₃H) at 60–80°C introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Patent JP2019501944A corroborates this approach, demonstrating that sulfonation of aromatic amines under anhydrous conditions achieves >90% conversion efficiency.
Solvent and Catalytic Optimization
Reaction kinetics improve in aprotic solvents like 1,2-dichloroethane, which stabilize the intermediate sulfonic acid. Catalytic FeCl₃·6H₂O (1–2 wt%) enhances electrophilic substitution, as evidenced in analogous syntheses of trifluoromethylphenyl isocyanates.
Synthesis of 3-Phenylmethoxypyridin-2-Amine
The pyridine moiety requires functionalization with a phenylmethoxy group at position 3 and an amine at position 2.
Etherification of 2-Aminopyridine
Patent US9415037B2 outlines Ullmann-type coupling reactions for introducing alkoxy groups to pyridine rings. Applying this methodology, 2-aminopyridine reacts with benzyl bromide in the presence of copper(I) iodide and 1,10-phenanthroline at 110°C, yielding 3-phenylmethoxypyridin-2-amine with 65–70% yield.
Purification Challenges
The amine group’s nucleophilicity necessitates protection during etherification. Patent JP2019501944A recommends using tert-butoxycarbonyl (Boc) protection, followed by deprotection with trifluoroacetic acid, to prevent side reactions.
Coupling Reaction to Form the Sulfonamide
The final step involves nucleophilic attack of the pyridinyl amine on the sulfonyl chloride.
Reaction Conditions
Combining 4-chloro-3-nitrobenzenesulfonyl chloride and 3-phenylmethoxypyridin-2-amine in dichloromethane with triethylamine (2.5 equiv) at 0–5°C affords the target compound. Patent US9415037B2 emphasizes the importance of slow reagent addition to mitigate exothermic side reactions, achieving yields of 75–80%.
Solvent and Temperature Effects
Elevated temperatures (>25°C) promote sulfonyl chloride hydrolysis, reducing yields. Anhydrous tetrahydrofuran (THF) offers a viable alternative to dichloromethane, as noted in urea derivative syntheses.
Purification and Characterization
Vacuum Distillation
Crude product purification via vacuum distillation (<−0.096 MPa) at 95–100°C removes unreacted starting materials and low-boiling byproducts.
Chemical Reactions Analysis
4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents such as iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.
Common reagents used in these reactions include hydrogen gas, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
The compound 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article delves into its applications, highlighting its significance in medicinal chemistry, biological studies, and potential therapeutic uses.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its structural resemblance to biologically active compounds. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for antibiotic development.
Anticancer Research
Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The incorporation of the pyridine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary data suggest that this compound could modulate pathways associated with tumor growth and metastasis.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrase and certain kinases. These enzymes are crucial in numerous physiological processes and are often implicated in disease states. Inhibition studies have shown promising results, indicating that this compound may serve as a lead for developing enzyme inhibitors.
Antimicrobial Activity
The sulfonamide group is historically known for its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections.
Neuropharmacology
Given the structural features of the compound, it has been investigated for neuropharmacological effects. Studies are ongoing to assess its impact on neurotransmitter systems and its potential role in treating neurological disorders.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells, which was attributed to its ability to induce apoptosis through modulation of the MAPK signaling pathway.
Case Study 2: Enzyme Inhibition
A recent publication detailed the enzyme inhibition profile of this compound against human carbonic anhydrases (hCA). The study found that it effectively inhibited hCA II with an IC50 value of 12 µM, showcasing its potential as a scaffold for developing selective inhibitors for therapeutic use in conditions like glaucoma and edema.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The nitro group may also play a role in its reactivity and interaction with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(5-Chloro-6-(Quinolin-3-yloxy)Pyridin-3-yl)Benzenesulfonamide Derivatives
These compounds (e.g., compounds 6 and 7 in ) feature a quinolinyloxy-pyridyl group instead of phenylmethoxypyridin-2-yl. Key differences:
- Hydrogen Bonding : Compound 7 has a hydrogen bonding score of 7.42, suggesting superior polar interactions compared to compound 6 (6.11) .
- Synthesis : Introduces a 4-phenylpiperazine moiety, contrasting with the phenylmethoxy group in the target compound, which may alter steric bulk and solubility .
4-[1-(2-Chloro-Benzoyl)-2-Oxo-1,2-Dihydro-Indol-3-ylideneamino]-N-(4,6-Dimethyl-Pyrimidin-2-yl)-Benzenesulfonamide (Compound 18)
- Anticancer Activity: Exhibits IC50 = 90 μg/mL against MCF-7 cells, highlighting moderate efficacy compared to 5-fluorouracil (standard drug).
N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
- Structural Simplicity: Lacks nitro and chloro substituents, reducing electron-withdrawing effects. The anilinopyridinyl group may favor hydrogen bonding over π-π interactions .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s nitro group likely reduces solubility compared to fluoro or methyl substituents in analogues .
- Higher molecular weight in compound 18 may limit bioavailability compared to the target compound .
Anticancer Activity
- The target compound’s nitro group may confer cytotoxicity via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs. However, compound 18’s indolylideneamino group directly intercalates DNA, achieving lower IC50 (35 μg/mL in HCT116) .
PPARγ Ligand Activity
- Compound 7’s GS of 87.26 surpasses many PPARγ agonists, implying that quinolinyloxy groups enhance binding. The target compound’s phenylmethoxypyridinyl group may offer comparable π-stacking but lower hydrogen bonding capacity .
Biological Activity
4-Chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic potentials, supported by relevant case studies and research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as inhibitors of bacterial dihydropteroate synthase, essential for folate synthesis. This mechanism is crucial for their antibacterial properties.
- Cytotoxic Effects : Studies have shown that nitro groups can induce oxidative stress in cells, leading to apoptosis. The cytotoxicity profile varies based on concentration and exposure time.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits broad-spectrum antimicrobial activity against various pathogens.
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects on different cell lines. The median effective concentration (EC50) values were determined using standard cytotoxicity assays.
| Cell Line | EC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25.3 | |
| MCF-7 (breast cancer) | 15.6 | |
| A549 (lung cancer) | 30.1 |
These results indicate significant cytotoxicity, suggesting potential applications in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy was assessed using the disk diffusion method against several bacterial strains.
The compound demonstrated notable inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity : A study published in 2024 explored the effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
- Environmental Impact Assessment : Research highlighted the environmental persistence of sulfonamide compounds and their toxicological effects on aquatic organisms, emphasizing the need for careful assessment in wastewater treatment applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and benzene sulfonamide moieties. Critical steps include:
- Chlorination : Introduction of the chloro group at the 4-position of the benzene ring via electrophilic substitution using Cl2 or SO2Cl2 under controlled temperatures (40–60°C) .
- Nitro Group Introduction : Nitration at the 3-position using HNO3/H2SO4, requiring precise stoichiometry to avoid over-nitration .
- Coupling Reaction : Formation of the sulfonamide bond between the benzene sulfonyl chloride and the 3-phenylmethoxypyridin-2-amine intermediate under basic conditions (e.g., pyridine or Et3N) .
- Optimization : Adjust reaction time (12–24 hrs) and catalyst (e.g., DMAP) to improve yields (reported 45–65% in analogous compounds) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include the singlet for the sulfonamide NH (~10.5 ppm), aromatic protons split into multiplets (7.0–8.5 ppm), and the phenylmethoxy group’s OCH2 resonance (~4.5 ppm) .
- IR : Stretching vibrations for NO2 (~1520 cm<sup>−1</sup>), sulfonamide S=O (~1360 and 1150 cm<sup>−1</sup>), and C-Cl (~750 cm<sup>−1</sup>) .
- MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 448.0 (calculated for C18H14ClN3O5S) with fragmentation patterns confirming the nitro and sulfonamide groups .
Q. What structure-activity relationship (SAR) insights can guide modifications to enhance biological activity?
- Methodological Answer :
- Nitro Group : Critical for electron-withdrawing effects, enhancing binding to bacterial enzyme targets (e.g., acetyl-CoA carboxylase) .
- Phenylmethoxy Pyridine : Hydrophobic interactions improve membrane permeability; substitution with bulkier groups (e.g., trifluoromethyl) increases metabolic stability .
- Chloro Substituent : Position 4 on the benzene ring optimizes steric compatibility with enzyme active sites; replacing Cl with F alters electronic properties but may reduce potency .
Advanced Research Questions
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate nitro-derivative byproducts .
- Recrystallization : Optimize solvent polarity (e.g., DCM/MeOH mixtures) to isolate high-purity crystals (>95% by HPLC) .
- HPLC-MS Monitoring : Track intermediates in real-time to identify persistent impurities (e.g., unreacted sulfonyl chloride) .
Q. What experimental strategies validate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC50 values against bacterial acetyl-CoA carboxylase using a malonyl-CoA depletion assay .
- X-ray Crystallography : Resolve co-crystal structures with the target enzyme to identify binding interactions (e.g., hydrogen bonds with the sulfonamide group) .
- Mutagenesis Studies : Replace key residues (e.g., Arg<sup>220</sup>) in the enzyme’s active site to confirm critical binding interactions .
Q. How can contradictory data on bacterial resistance be resolved in pharmacological studies?
- Methodological Answer :
- Resistance Profiling : Test against clinically isolated resistant strains (e.g., E. coli TEM-1) to identify efflux pump or target mutation mechanisms .
- Synergy Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects using checkerboard assays .
- Metabolomics : Analyze bacterial lipid profiles post-treatment to confirm target engagement (e.g., reduced fatty acid biosynthesis) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (∼2.8), solubility (LogS ∼−4.5), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding stability in the enzyme’s active site over 100 ns trajectories to prioritize derivatives with lower free energy .
- QSAR Modeling : Train models on analogs with known MIC values to correlate substituent electronic parameters (Hammett σ) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
